2,2',3,4',6'-Pentabromodiphenyl ether
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3,5-tribromo-2-(2,3-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-4-8(15)12(9(16)5-6)18-10-3-1-2-7(14)11(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWEJVGAUFXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855048 | |
| Record name | 1,3,5-Tribromo-2-(2,3-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38463-82-0 | |
| Record name | 2,2',3,4',6'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038463820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Tribromo-2-(2,3-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',6'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17A33785AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
2,2',3,4',6'-Pentabromodiphenyl ether (commonly referred to as pentaBDE) is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants. This compound has garnered attention due to its potential biological effects and toxicity, particularly in relation to endocrine disruption and neurodevelopmental impacts. This article synthesizes findings from various studies regarding the biological activity of pentaBDE, focusing on its health effects, mechanisms of action, and implications for human health.
Chemical Structure and Properties
PentaBDE consists of five bromine atoms attached to a diphenyl ether backbone. Its chemical structure contributes to its stability and bioaccumulation potential in biological systems. The compound is characterized by:
- Chemical Formula : C12H4Br5O
- Molecular Weight : 543.7 g/mol
- CAS Number : 32534-81-9
Endocrine Disruption
PentaBDE has been identified as an endocrine disruptor, affecting thyroid hormone levels and potentially leading to developmental issues. Studies indicate that exposure can result in:
- Reduced Thyroid Hormone Levels : Animal studies have shown that pentaBDE exposure leads to decreased levels of thyroxine (T4) in both maternal and offspring serum, suggesting a disruption in thyroid function critical for development .
- Neurodevelopmental Effects : Research indicates that neonatal exposure to pentaBDE can cause long-term neurobehavioral changes in rodents, such as altered motor behavior and cognitive deficits .
Carcinogenic Potential
While direct evidence linking pentaBDE to cancer in humans is limited, animal studies have suggested a possible association with thyroid tumors. A nested case-control study found increased risks of papillary thyroid carcinoma (PTC) correlated with serum concentrations of related PBDEs . The mechanisms proposed include:
- Thyroid Gland Hyperplasia : Increased incidence of follicular cell hyperplasia has been observed in exposed mice, which is a precursor to thyroid tumors .
Acute and Chronic Toxicity
PentaBDE exhibits low acute toxicity; however, chronic exposure studies reveal significant concerns:
- Liver Effects : Repeated dosing has been associated with liver enlargement and enzyme induction at low doses .
- Developmental Toxicity : Exposure during critical developmental windows (e.g., neonatal phase) has been linked to persistent neurotoxic effects .
Case Studies
Several case studies highlight the implications of pentaBDE exposure:
- Human Biomonitoring Studies : Investigations have shown detectable levels of PBDEs in human serum samples, raising concerns about long-term health impacts due to environmental exposure .
- Mortality Risk Association : A cohort study linked PBDE exposure with increased cancer mortality risk, emphasizing the need for further research into long-term health outcomes associated with these compounds .
Data Summary Table
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₂H₅Br₅O
- Molecular Weight : Approximately 485.87 g/mol
- Bromination Pattern : Five bromine atoms substituted at the 2, 2', 3, 4', and 6 positions.
Table 1: Comparison of PBDE Congeners
| Congener Name | Chemical Formula | Bromination Pattern | Common Uses |
|---|---|---|---|
| BDE-47 | C₁₂H₈Br₄O | Four bromine atoms | Flame retardant in various applications |
| BDE-99 | C₁₂H₅Br₅O | Five bromine atoms | Flame retardant in polyurethane foams |
| BDE-100 | C₁₂H₄Br₆O | Six bromine atoms | Used in textiles and electronics |
Flame Retardants
BDE-99 is primarily used as a flame retardant in:
- Flexible Polyurethane Foams : Commonly found in furniture and mattresses.
- Textiles : Incorporated into fabrics to enhance fire resistance.
- Electronics : Utilized in printed circuit boards and electrical components.
The effectiveness of BDE-99 as a flame retardant stems from its ability to absorb heat and release halogenated radicals that inhibit combustion processes .
Environmental Impact
Despite its utility, BDE-99 has been associated with significant environmental concerns:
- Persistence : The compound is stable in the environment and can bioaccumulate in living organisms, leading to potential health risks .
- Regulatory Actions : Due to its persistence and toxicity, many countries have phased out or banned the use of BDE-99. For instance, the European Union banned its use in 2004 under the REACH regulation .
Health Effects and Toxicological Studies
Research indicates that exposure to BDE-99 can lead to various health effects:
- Liver Toxicity : Animal studies have shown that BDE-99 can cause liver enlargement and disrupt thyroid hormone levels .
- Neurodevelopmental Effects : Exposure during critical developmental periods may lead to neurobehavioral changes in offspring .
Table 2: Summary of Toxicological Findings
| Study Focus | Findings |
|---|---|
| Animal Studies | Liver toxicity; thyroid disruption |
| Neurodevelopmental Impact | Behavioral changes observed in offspring |
| Biomonitoring Data | Presence detected in human blood samples |
Biomonitoring Case Study
A case study highlighted the use of biomonitoring data to assess human exposure to PBDEs, including BDE-99. The study emphasized the need for comprehensive data on exposure levels and health outcomes due to the compound's persistence in the environment .
Regulatory Case Study
In Germany, industrial users voluntarily phased out pentaBDE due to health concerns associated with its use. Sweden implemented a total ban by 1999, reflecting a proactive approach towards managing chemical risks .
Comparison with Similar Compounds
Data Tables for Critical Comparisons
Table 1: Environmental Concentrations in Biota
| Species/Matrix | BDE-99 (ng/g lipid) | BDE-100 (ng/g lipid) | BDE-47 (ng/g lipid) |
|---|---|---|---|
| Human Serum (U.S.) | 35 | 9.79 | 605 |
| Herring Gull Eggs | 7,000 | 172 | 1,000 |
| Arctic Marine Mammals | 5 | Not reported | 100 |
Table 2: Toxicokinetic Parameters in Avian Species
| Congener | Retention Factor (%) | Half-Life (Days) |
|---|---|---|
| BDE-99 | 45.3 | 44.7 |
| BDE-100 | 7.8 | 5.6 |
| BDE-47 | 10.5 | 12.1 |
Preparation Methods
Bromination of Diphenyl Ether
The most straightforward and historically common method for synthesizing pentabromodiphenyl ethers, including 2,2',3,4',6'-Pentabromodiphenyl ether, is the electrophilic aromatic substitution bromination of diphenyl ether or its partially brominated intermediates. This method involves:
- Starting material: Diphenyl ether or a lower brominated diphenyl ether congener.
- Reagents: Bromine (Br2) or bromine sources under controlled conditions.
- Conditions: Typically carried out in solvents like chloroform or carbon tetrachloride, sometimes with catalysts or Lewis acids to direct bromination.
- Selectivity: The bromination pattern is influenced by the electronic and steric effects of substituents on the phenyl rings, allowing for selective introduction of bromine atoms at the 2,2',3,4',6' positions.
This method requires careful control to avoid overbromination or formation of undesired isomers.
Use of Brominated Phenols and Bromobenzene Coupling
An alternative approach involves the coupling of brominated phenol derivatives with bromobenzene under Ullmann-type or related coupling conditions:
- Coupling reaction: A brominated phenol with specific substitution (e.g., 2,3,4,6-tetrabromophenol) is reacted with bromobenzene or a brominated benzene derivative.
- Catalysts: Copper-based catalysts or other transition metal catalysts facilitate the formation of the diphenyl ether bond.
- Outcome: This method can yield selectively brominated diphenyl ethers, including this compound, by controlling the substitution pattern on the phenol and bromobenzene precursors.
Synthesis via Diphenyliodonium Salts
More advanced synthetic routes involve the use of symmetrical polybrominated diphenyliodonium salts as intermediates:
- Preparation of iodonium salts: Hexabromodiphenyliodonium salts with specific bromination patterns (e.g., 2,2',4,4',6,6'-hexabromodiphenyliodonium salts) are synthesized.
- Coupling with bromophenols: These salts are then reacted with bromophenols to yield PBDE congeners with controlled bromination patterns.
- Advantages: This method provides access to highly brominated congeners with precise substitution, including those with 2,2',3,4',6' bromination.
- Novelty: The use of diphenyliodonium salts is a relatively recent advancement that improves selectivity and yield for complex PBDE congeners.
Reductive Debromination of Higher Brominated PBDEs
Another method to obtain pentabrominated diphenyl ethers is through controlled reductive debromination of decabromodiphenyl ether (BDE-209):
- Starting material: Decabromodiphenyl ether.
- Process: Partial debromination using reducing agents under carefully controlled conditions.
- Result: Selective removal of bromine atoms to yield lower brominated congeners such as this compound.
- Challenges: Requires precise control to avoid over-reduction or formation of undesired congeners.
Aminodiphenyl Ether Route and Subsequent Bromination
- Synthesis of aminodiphenyl ethers: Amino groups are introduced on diphenyl ether derivatives.
- Selective bromination: Aminodiphenyl ethers undergo selective bromination at specific positions.
- Diazotization and reduction: Amino groups are converted to diazonium salts and subsequently reduced to hydrogen, allowing for selective substitution.
- Outcome: This multi-step process allows for the synthesis of highly brominated PBDEs with defined substitution patterns, including pentabrominated congeners.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Bromination of Diphenyl Ether | Diphenyl ether | Bromine, solvents, catalysts | Simple, direct | Control of selectivity, overbromination risk |
| Coupling of Bromophenol & Bromobenzene | Brominated phenol, bromobenzene | Copper catalysts, Ullmann conditions | Selective substitution possible | Requires synthesis of brominated precursors |
| Diphenyliodonium Salt Route | Hexabromodiphenyliodonium salts, bromophenols | Iodonium salt intermediates, coupling reagents | High selectivity, novel approach | Complex intermediate synthesis |
| Reductive Debromination | Decabromodiphenyl ether (BDE-209) | Reducing agents | Access to lower brominated congeners | Precise control needed |
| Aminodiphenyl Ether Route | Aminodiphenyl ethers | Bromination, diazotization, reduction | Highly selective, versatile | Multi-step, complex synthesis |
Research Findings and Notes
- The synthesis of this compound is often embedded in broader studies aimed at preparing multiple PBDE congeners for environmental and toxicological research purposes.
- The diphenyliodonium salt method has been highlighted as a significant advancement, allowing the synthesis of PBDEs with substitution patterns difficult to achieve by traditional bromination.
- Selective bromination relies heavily on the electronic effects of substituents and steric hindrance, which govern the regioselectivity of bromine substitution on the phenyl rings.
- Authentic reference standards of PBDEs, including pentabrominated congeners, are essential for environmental monitoring and toxicological studies, and their synthesis requires high purity and precise substitution patterns.
- The Ullmann coupling and SNAr-based methods provide alternative routes but are less commonly used for this specific pentabrominated congener compared to bromination and iodonium salt approaches.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 2,2',3,4',6'-Pentabromodiphenyl Ether in environmental matrices?
- Methodology : Use high-resolution gas chromatography/mass spectrometry (HRGC/HRMS) coupled with silica gel/sulfuric acid cleanup to minimize lipid interference (e.g., cholesterol in biological samples). Isotope dilution techniques improve quantification accuracy. Reference standards (e.g., 50 µg/mL solutions) should align with regulatory guidelines like the Japanese Chemical Substances Control Law (化审法) for quality assurance .
- Key Considerations : Validate congener-specific separation due to co-elution risks with structurally similar PBDEs (e.g., BDE-99 or BDE-100) .
Q. How does this compound persist and bioaccumulate in ecosystems?
- Methodology : Conduct soil adsorption studies using OECD Guideline 106 to measure log Koc values. Monitor bioaccumulation factors (BAFs) in aquatic food webs (e.g., fish-to-water ratios) and apply fugacity modeling to predict long-range transport. Historical data show PBDE doubling times of 3–7 years in biota, emphasizing the need for longitudinal sampling .
- Key Considerations : Regional variations in persistence (e.g., Arctic vs. temperate regions) require site-specific half-life assessments .
Q. What are the primary mechanisms of toxicity for this congener in mammalian models?
- Methodology : Use in vitro assays (e.g., ER-CALUX for estrogenic activity) and in vivo rodent studies to assess endocrine disruption. Dose-response studies should prioritize neurodevelopmental endpoints, as seen in BDE-99 research, where neonatal exposure caused thyroid hormone dysregulation at ≥1 mg/kg/day .
- Key Considerations : Cross-species metabolic differences (e.g., hydroxylation rates) may affect extrapolation to humans .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between this compound and other PBDE congeners?
- Methodology : Perform congener-specific toxicokinetic modeling to isolate structure-activity relationships (SARs). Compare binding affinities to nuclear receptors (e.g., PPARγ, AhR) using molecular docking simulations. For example, BDE-99 exhibits stronger thyroid disruption than BDE-47, highlighting bromination pattern impacts .
- Key Considerations : Meta-analyses of existing datasets (e.g., Hites 2004) can identify confounding factors like co-exposure to other POPs .
Q. What experimental designs are optimal for assessing human exposure via indoor dust?
- Methodology : Deploy standardized dust sampling protocols (e.g., NIOSH NMAM 5805) across geographies. Use principal component analysis (PCA) to correlate congener profiles with building materials (e.g., polyurethane foam). Studies in the U.S. found dust concentrations 10× higher than in Europe, suggesting region-specific risk assessments .
- Key Considerations : Normalize data to lipid-adjusted body burdens in paired serum/dust samples to estimate bioavailability .
Q. How can regulatory challenges for this compound be addressed under the Stockholm Convention?
- Methodology : Develop national inventories using the UNEP’s stepwise guidance (2019), focusing on waste stream analysis and substitution with non-POP flame retardants. Case studies from the EU show success in restricting pentaBDE mixtures via REACH Annex XVII, but monitoring legacy stocks remains critical .
- Key Considerations : Engage in inter-laboratory proficiency testing to harmonize detection limits (e.g., ≤0.1 ng/g in dust) for compliance reporting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
